Cas no 926641-28-3 (N-Boc-2-(3'-Chlorophenyl)-D-glycine)

N-Boc-2-(3'-Chlorophenyl)-D-glycine is a protected derivative of D-glycine featuring a 3-chlorophenyl substituent and a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. This compound is primarily utilized in peptide synthesis and medicinal chemistry research, where the Boc group ensures selective deprotection under mild acidic conditions while maintaining stability during coupling reactions. The 3-chlorophenyl moiety enhances steric and electronic properties, making it valuable for structure-activity studies. Its chiral purity (D-configuration) is critical for applications requiring enantioselective synthesis. The product is characterized by high chemical stability, consistent purity, and compatibility with standard solid-phase peptide synthesis protocols.
N-Boc-2-(3'-Chlorophenyl)-D-glycine structure
926641-28-3 structure
Product Name:N-Boc-2-(3'-Chlorophenyl)-D-glycine
CAS No:926641-28-3
MF:C13H16ClNO4
MW:285.723443031311
MDL:MFCD07371716
CID:998761
PubChem ID:7022404
Update Time:2025-06-08

N-Boc-2-(3'-Chlorophenyl)-D-glycine Chemical and Physical Properties

Names and Identifiers

    • N-BOC-2-(3'-CHLOROPHENYL)-D-GLYCINE
    • (R)-2-((TERT-BUTOXYCARBONYL)AMINO)-2-(3-CHLOROPHENYL)ACETIC ACID
    • N-Boc-(R)-2-amino-2-(3-chlorophenyl)acetic acid
    • (R)-TERT-BUTOXYCARBONYLAMINO-(3-CHLORO-PHENYL)-ACETIC ACID
    • AB32755
    • AX8143587
    • A844302
    • (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(3-chlorophenyl)acetic acid
    • (2R)-2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanoic acid
    • (2R)-2-(3-chlorophe
    • (αR)-3-Chloro-α-[[(1,1-dimethylethoxy)carbonyl]amino]benzeneacetic acid (ACI)
    • AS-71704
    • DS-018087
    • (2R)-2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
    • (R)tert-Butoxycarbonylamino-(3-chloro-phenyl)-acetic acid
    • (2R)-2-(3-chlorophenyl)-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]acetic acid
    • 926641-28-3
    • (R)-[(TERT-BUTOXYCARBONYL)AMINO](3-CHLOROPHENYL)ACETIC ACID
    • MFCD07371716
    • SCHEMBL5576749
    • DTXSID50427445
    • BMB64128
    • CS-0154586
    • AKOS027327652
    • N-Boc-2-(3'-Chlorophenyl)-D-glycine
    • MDL: MFCD07371716
    • Inchi: 1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1
    • InChI Key: BGMKFLAFNZFBBB-SNVBAGLBSA-N
    • SMILES: [C@@H](C1C=CC=C(Cl)C=1)(C(=O)O)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 285.0767857g/mol
  • Monoisotopic Mass: 285.0767857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6
  • XLogP3: 2.8

Experimental Properties

  • Color/Form: White to Yellow Solid

N-Boc-2-(3'-Chlorophenyl)-D-glycine Security Information

N-Boc-2-(3'-Chlorophenyl)-D-glycine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QS898-100mg
N-Boc-2-(3'-Chlorophenyl)-D-glycine
926641-28-3 95%
100mg
327CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QS898-250mg
N-Boc-2-(3'-Chlorophenyl)-D-glycine
926641-28-3 95%
250mg
789CNY 2021-05-07
Alichem
A019117444-1g
(R)-2-((tert-Butoxycarbonyl)amino)-2-(3-chlorophenyl)acetic acid
926641-28-3 97%
1g
$282.15 2023-08-31
Alichem
A019117444-5g
(R)-2-((tert-Butoxycarbonyl)amino)-2-(3-chlorophenyl)acetic acid
926641-28-3 97%
5g
$757.50 2023-08-31
Fluorochem
048533-1g
N-Boc-2-(3'-Chlorophenyl)-D-glycine
926641-28-3 97%
1g
£209.00 2022-03-01
Fluorochem
048533-5g
N-Boc-2-(3'-Chlorophenyl)-D-glycine
926641-28-3 97%
5g
£624.00 2022-03-01
AstaTech
56702-1/G
N-BOC-2-(3'-CHLOROPHENYL)-D-GLYCINE
926641-28-3 97%
1g
$149 2023-09-17
AstaTech
56702-5/G
N-BOC-2-(3'-CHLOROPHENYL)-D-GLYCINE
926641-28-3 97%
5g
$499 2023-09-17
Ambeed
A680599-100mg
(R)-2-((tert-Butoxycarbonyl)amino)-2-(3-chlorophenyl)acetic acid
926641-28-3 95%
100mg
$25.0 2025-04-15
Ambeed
A680599-250mg
(R)-2-((tert-Butoxycarbonyl)amino)-2-(3-chlorophenyl)acetic acid
926641-28-3 95%
250mg
$30.0 2025-04-15

N-Boc-2-(3'-Chlorophenyl)-D-glycine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, reflux
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
Reference
Substituted imidazolidinones and related compounds as chemokine receptor binding compounds and their preparation, pharmaceutical compositions and use in the treatment of infection of target cells by human immunodeficiency virus
, World Intellectual Property Organization, , ,

N-Boc-2-(3'-Chlorophenyl)-D-glycine Raw materials

N-Boc-2-(3'-Chlorophenyl)-D-glycine Preparation Products

Additional information on N-Boc-2-(3'-Chlorophenyl)-D-glycine

Comprehensive Overview of N-Boc-2-(3'-Chlorophenyl)-D-glycine (CAS No. 926641-28-3): Properties, Applications, and Industry Insights

N-Boc-2-(3'-Chlorophenyl)-D-glycine (CAS No. 926641-28-3) is a specialized chiral amino acid derivative widely utilized in pharmaceutical synthesis and peptide chemistry. This compound features a Boc (tert-butoxycarbonyl) protecting group and a 3-chlorophenyl side chain, making it a versatile building block for drug discovery and bioconjugation. Its molecular formula C13H16ClNO4 and precise stereochemistry (D-configuration) are critical for applications requiring enantiomeric purity.

Recent trends in peptide-based therapeutics and targeted drug delivery systems have increased demand for high-purity N-Boc protected amino acids. Researchers frequently search for "Boc-D-amino acid synthesis" or "chiral phenylglycine derivatives," reflecting growing interest in customized peptide modifications. The 3'-chlorophenyl moiety enhances lipophilicity, a property valued in blood-brain barrier penetration studies – a hot topic in neurodegenerative disease research.

From a synthetic perspective, 926641-28-3 demonstrates excellent stability under standard peptide coupling conditions (e.g., HBTU/HOBt activation). This aligns with industry needs for Fmoc/Boc-compatible SPPS (solid-phase peptide synthesis) reagents, as evidenced by frequent searches for "Boc-D-amino acid coupling efficiency." The compound's crystalline form (typically white powder) facilitates precise weighing for automated synthesis platforms.

Quality control parameters for N-Boc-2-(3'-Chlorophenyl)-D-glycine emphasize HPLC purity >98% and strict enantiomeric excess (ee) standards – key considerations for pharmaceutical GMP applications. Analytical methods like chiral chromatography and optical rotation measurement are routinely discussed in technical forums, addressing common user queries about "D-amino acid characterization techniques."

The compound's storage stability (-20°C under nitrogen) and solubility profile (DMSO, DMF) make it compatible with high-throughput screening workflows. These properties are particularly relevant for researchers investigating "peptidomimetic drug design" or "allosteric modulator development" – trending topics in medicinal chemistry publications.

Emerging applications include its use as a precursor for PET tracer synthesis (due to the chlorine atom's potential for radiohalogenation) and in protein engineering studies. The rise of "click chemistry in bioconjugation" searches correlates with increased interest in modifying this compound's carboxyl group for bioorthogonal reactions.

Regulatory compliance is ensured through proper documentation of non-hazardous material status (per IATA/DOT classifications). Suppliers typically provide detailed COA (Certificate of Analysis) addressing purity, residual solvents, and heavy metal content – information frequently requested in "pharmaceutical-grade amino acid specifications" searches.

Future research directions may explore its incorporation into macrocyclic peptides or protein degradation tags (PROTACs), reflecting broader industry shifts toward next-generation modalities. The compound's structural versatility positions it as valuable for addressing current challenges in peptide drug bioavailability – a persistent focus area in drug development forums.

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.